Propyl pivalate

Description

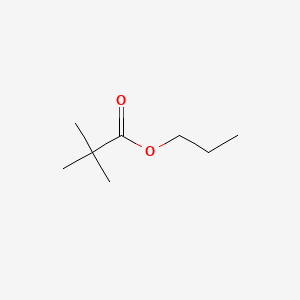

Structure

3D Structure

Properties

IUPAC Name |

propyl 2,2-dimethylpropanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16O2/c1-5-6-10-7(9)8(2,3)4/h5-6H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QMKUYPGVVVLYSR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCOC(=O)C(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20199283 | |

| Record name | n-Propyl pivalate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20199283 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

144.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5129-35-1 | |

| Record name | n-Propyl pivalate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005129351 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | n-Propyl pivalate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20199283 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | propyl 2,2-dimethylpropanoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Introduction: The Chemistry of Propyl 2,2-dimethylpropanoate

An In-depth Technical Guide to the Synthesis of Propyl 2,2-dimethylpropanoate

This guide provides a comprehensive overview of the synthesis of propyl 2,2-dimethylpropanoate, also known as propyl pivalate. Tailored for researchers, scientists, and professionals in drug development and chemical synthesis, this document delves into the core chemical principles, a detailed experimental protocol, and the critical considerations for achieving high-yield, high-purity synthesis.

Propyl 2,2-dimethylpropanoate (Propyl Pivalate) is an ester recognized for its characteristic fruity odor and significant chemical stability. This stability arises from the sterically hindered tertiary butyl group adjacent to the carbonyl, which protects the ester linkage from facile hydrolysis.[1] This property makes pivalate esters, in general, valuable as protecting groups for alcohols in complex organic synthesis and as components in thermally stable polymers.[1]

The synthesis of this compound serves as a classic and instructive example of the Fischer-Speier esterification, a cornerstone reaction in organic chemistry. Understanding its synthesis provides foundational insights applicable to a wide range of esterification processes.

Physicochemical Properties of Key Compounds

A thorough understanding of the physical properties of reactants and products is paramount for designing an effective synthesis and purification strategy.

| Compound | Molecular Formula | Molar Mass ( g/mol ) | Boiling Point (°C) | Density (g/cm³) |

| Pivalic Acid | C₅H₁₀O₂ | 102.13 | 163-164 | ~0.905 |

| n-Propanol | C₃H₈O | 60.10 | 97 | ~0.803 |

| Propyl 2,2-dimethylpropanoate | C₈H₁₆O₂ | 144.21 | 143.6 [2] | ~0.878 [2] |

| Sulfuric Acid (Catalyst) | H₂SO₄ | 98.08 | 337 | ~1.840 |

| Water (Byproduct) | H₂O | 18.02 | 100 | ~1.000 |

Note: Values are approximate and can vary slightly with conditions.

The Core Synthetic Strategy: Fischer-Speier Esterification

The most direct and industrially scalable method for synthesizing propyl 2,2-dimethylpropanoate is the Fischer-Speier esterification. This reaction involves the acid-catalyzed condensation of a carboxylic acid (pivalic acid) with an alcohol (n-propanol).[3][4]

Overall Reaction: (CH₃)₃CCOOH + CH₃CH₂CH₂OH ⇌ (CH₃)₃CCOOCH₂CH₂CH₃ + H₂O (Pivalic Acid + n-Propanol ⇌ Propyl Pivalate + Water)

A critical aspect of this reaction is its reversible nature.[5][6] The reaction reaches an equilibrium that includes both reactants and products. To achieve a high yield of the desired ester, the equilibrium must be shifted to the right, in accordance with Le Châtelier's Principle. This is typically accomplished by:

-

Using an Excess of a Reactant: Employing a large excess of one of the starting materials (usually the less expensive alcohol, n-propanol) drives the reaction forward.[3][5]

-

Removing a Product: Continuously removing water as it is formed can also shift the equilibrium towards the products. This is often achieved using a Dean-Stark apparatus.[4]

Reaction Mechanism

The Fischer esterification proceeds through a nucleophilic acyl substitution mechanism, which is accelerated by the acid catalyst. The catalyst's role is to protonate the carbonyl oxygen of the carboxylic acid, thereby increasing the electrophilicity of the carbonyl carbon and making it more susceptible to nucleophilic attack by the alcohol.[3][4]

The mechanism unfolds in several distinct, reversible steps:[4][5]

-

Protonation of the Carbonyl: The carbonyl oxygen of pivalic acid is protonated by the acid catalyst (e.g., H₃O⁺).

-

Nucleophilic Attack: The lone pair of electrons on the oxygen atom of n-propanol attacks the now highly electrophilic carbonyl carbon.

-

Proton Transfer: A proton is transferred from the oxonium ion intermediate to one of the hydroxyl groups, forming a good leaving group (water).

-

Elimination of Water: The tetrahedral intermediate collapses, eliminating a molecule of water.

-

Deprotonation: The protonated ester is deprotonated, regenerating the acid catalyst and yielding the final propyl 2,2-dimethylpropanoate product.

Caption: The acid-catalyzed mechanism for the synthesis of Propyl Pivalate.

Detailed Experimental Protocol

This protocol describes the synthesis of propyl 2,2-dimethylpropanoate on a laboratory scale. All operations should be performed in a well-ventilated fume hood.

Materials & Equipment

-

Reagents: Pivalic acid, n-propanol, concentrated sulfuric acid (98%), diethyl ether (or ethyl acetate), saturated sodium bicarbonate (NaHCO₃) solution, saturated sodium chloride (brine) solution, anhydrous magnesium sulfate (MgSO₄).

-

Equipment: Round-bottom flask (250 mL), reflux condenser, heating mantle, magnetic stirrer and stir bar, separatory funnel (250 mL), beakers, Erlenmeyer flasks, graduated cylinders, rotary evaporator, distillation apparatus.

Synthesis Workflow

Caption: Step-by-step workflow from reaction setup to final product analysis.

Step-by-Step Procedure

-

Reaction Setup:

-

To a 250 mL round-bottom flask containing a magnetic stir bar, add 10.2 g (0.10 mol) of pivalic acid.

-

Add 18.0 g (22.4 mL, 0.30 mol) of n-propanol. The use of a 3-fold excess of the alcohol helps to drive the equilibrium towards the product.

-

Carefully, and with constant stirring, add 1 mL of concentrated sulfuric acid dropwise. This addition is exothermic and should be done slowly.

-

Attach a reflux condenser to the flask and ensure a steady flow of cooling water.

-

-

Reflux:

-

Heat the reaction mixture to a gentle reflux using a heating mantle.

-

Maintain the reflux for 2 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC) if desired.

-

-

Work-up and Extraction:

-

Allow the mixture to cool to room temperature.

-

Transfer the cooled mixture to a 250 mL separatory funnel.

-

Add 50 mL of diethyl ether to the funnel and shake to dissolve the organic components.

-

Carefully wash the organic layer by adding 50 mL of a saturated aqueous sodium bicarbonate solution. Caution: CO₂ gas will be evolved. Swirl the funnel gently and vent frequently to release pressure before shaking vigorously. This step neutralizes the sulfuric acid catalyst and any unreacted pivalic acid.[7]

-

Separate the aqueous layer and discard it.

-

Wash the organic layer sequentially with 50 mL of deionized water and then 50 mL of brine. These washes remove any remaining water-soluble impurities.

-

Drain the organic layer into a clean, dry Erlenmeyer flask.

-

-

Drying and Solvent Removal:

-

Add a small amount of anhydrous magnesium sulfate to the organic layer and swirl. Continue adding until some of the drying agent flows freely, indicating all water has been absorbed.

-

Filter the solution to remove the drying agent.

-

Remove the diethyl ether solvent using a rotary evaporator.

-

-

Purification:

-

The resulting crude oil can be purified by fractional distillation.

-

Set up a distillation apparatus and carefully distill the crude product, collecting the fraction that boils at approximately 143-144 °C.[2] This step effectively separates the desired ester from any remaining n-propanol and high-boiling point impurities.

-

Safety and Handling

The synthesis of propyl pivalate requires careful handling of hazardous materials. Adherence to standard laboratory safety protocols is mandatory.

-

Pivalic Acid: Corrosive and causes skin irritation and serious eye damage.[8][9][10] It should be handled with chemical-resistant gloves and safety goggles in a fume hood.[8][11]

-

Concentrated Sulfuric Acid: Extremely corrosive. Causes severe skin burns and eye damage. Must be handled with extreme care, using appropriate personal protective equipment (PPE), including gloves, lab coat, and a face shield.[8]

-

n-Propanol & Diethyl Ether: Highly flammable liquids and vapors. All heating should be performed using a heating mantle, and no open flames should be present in the laboratory.[9]

Always consult the Safety Data Sheet (SDS) for each chemical before beginning work.[8][10][12]

Conclusion

The Fischer-Speier esterification of pivalic acid with n-propanol is a robust and reliable method for the synthesis of propyl 2,2-dimethylpropanoate. By understanding the reversible nature of the reaction and employing strategies to manipulate the chemical equilibrium, researchers can consistently achieve high yields of the target ester. Careful execution of the work-up and purification steps is essential for obtaining a product of high purity suitable for advanced applications.

References

-

2,2-Dimethylpropyl propanoate | C8H16O2 | CID 219528 . PubChem, National Institutes of Health. [Link]

-

Propyl 2,2-dimethylpropanoate (C8H16O2) . PubChemLite. [Link]

-

ICSC 0486 - PIVALIC ACID . International Labour Organization. [Link]

-

Isopropyl pivalate | C8H16O2 | CID 138419 . PubChem, National Institutes of Health. [Link]

-

Fischer Esterification . Organic Chemistry Portal. [Link]

-

Supporting Information . The Royal Society of Chemistry. [Link]

-

Pivalic Acid Esters, Pivalates . Organic Chemistry Portal. [Link]

-

Fischer Esterification- Carboxylic Acid to Ester Under Acidic Conditions . Master Organic Chemistry. [Link]

-

Salt-stabilized alkylzinc pivalates: versatile reagents for cobalt-catalyzed selective 1,2-dialkylation . National Center for Biotechnology Information. [Link]

-

Pretomanid Hydroxy Propyl Pivalate Impurity | CAS 2755727-09-2 . Veeprho. [Link]

-

Pivalic acid . Wikipedia. [Link]

-

Fischer–Speier esterification . Wikipedia. [Link]

-

Experiment 10: Fischer Esterification: An ester from a carboxylic acid and an alcohol . Thompson Rivers University. [Link]

- Process for separating pivalic acid from spent reaction mixtures.

-

Fischer Esterification-Typical Procedures . OperaChem. [Link]

-

n-Propyl pivalate | C8H16O2 | CID 138418 . PubChem, National Institutes of Health. [Link]

-

3-hydroxy-2,2-dimethyl-propionic acid methyl ester derivatives selectively inhibit the proliferation of colon cancer cells . RSC Publishing. [Link]

Sources

- 1. Pivalic acid - Wikipedia [en.wikipedia.org]

- 2. 2,2-dimethylpropyl propanoate | 3581-69-9 [chemnet.com]

- 3. Fischer Esterification [organic-chemistry.org]

- 4. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. athabascau.ca [athabascau.ca]

- 7. Fischer Esterification-Typical Procedures - operachem [operachem.com]

- 8. cdhfinechemical.com [cdhfinechemical.com]

- 9. ICSC 0486 - PIVALIC ACID [chemicalsafety.ilo.org]

- 10. sincerechemical.com [sincerechemical.com]

- 11. datasheets.scbt.com [datasheets.scbt.com]

- 12. chemicalbook.com [chemicalbook.com]

An In-depth Technical Guide to the Spectral Analysis of Propyl Pivalate

This guide provides a detailed examination of the spectral characteristics of propyl pivalate (propyl 2,2-dimethylpropanoate), a common ester in organic chemistry. Designed for researchers, scientists, and professionals in drug development, this document moves beyond a simple data summary. It delves into the principles behind the spectral data, offering insights into experimental design, data acquisition, and rigorous interpretation of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data.

Introduction to Propyl Pivalate

Propyl pivalate (C₈H₁₆O₂) is the ester formed from pivalic acid and propanol.[1][2] Its structure features a sterically hindered tert-butyl group adjacent to the carbonyl, which significantly influences its chemical reactivity and spectral properties. Understanding its spectral signature is fundamental for its identification, purity assessment, and structural elucidation in various chemical processes.

-

IUPAC Name: propyl 2,2-dimethylpropanoate[1]

-

CAS Number: 5129-35-1[1]

-

Molecular Formula: C₈H₁₆O₂[1]

-

Molecular Weight: 144.21 g/mol [1]

The following sections provide a comprehensive analysis of the key spectroscopic techniques used to characterize this molecule.

Caption: Molecular structure of Propyl Pivalate.

Methodologies for Spectral Acquisition

The reliability of spectral data is contingent upon rigorous and well-defined acquisition protocols. The following methodologies represent standard, validated procedures for the analysis of a liquid sample such as propyl pivalate.

Experimental Protocol: Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve approximately 10-20 mg of propyl pivalate in 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃). The choice of solvent is critical; CDCl₃ is standard for non-polar to moderately polar compounds and its residual proton signal (δ ≈ 7.26 ppm) and carbon signals (δ ≈ 77.16 ppm) are well-documented.[3]

-

Internal Standard: Add a small amount of tetramethylsilane (TMS) to the sample. TMS serves as the internal reference for both ¹H and ¹³C NMR, with its signal defined as 0.00 ppm.[3]

-

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 300 MHz or higher) for optimal resolution and sensitivity.

-

¹H NMR Acquisition:

-

Acquire the spectrum at room temperature.

-

Set a spectral width of approximately 12 ppm.

-

Employ a pulse angle of 30-45 degrees with a relaxation delay of 1-2 seconds.

-

Accumulate 8-16 scans to achieve a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Acquire the spectrum using a proton-decoupled pulse sequence to ensure each unique carbon appears as a singlet.

-

Set a spectral width of approximately 220 ppm.

-

Use a pulse angle of 45 degrees with a relaxation delay of 2-5 seconds. A longer delay is often necessary for quaternary carbons.

-

Accumulate several hundred to a few thousand scans due to the low natural abundance of the ¹³C isotope.

-

Experimental Protocol: Fourier-Transform Infrared (FT-IR) Spectroscopy

-

Sample Preparation: For a neat liquid sample, place a single drop of propyl pivalate between two polished sodium chloride (NaCl) or potassium bromide (KBr) salt plates. Gently press the plates together to form a thin liquid film.

-

Background Spectrum: Acquire a background spectrum of the empty salt plates. This is crucial to subtract any absorbance from the atmosphere (e.g., CO₂, H₂O) and the plates themselves.

-

Sample Spectrum: Place the prepared sample in the spectrometer's sample holder and acquire the spectrum.

-

Data Acquisition: Scan the mid-infrared range (4000 cm⁻¹ to 400 cm⁻¹). Co-add 16-32 scans to improve the signal-to-noise ratio. The final spectrum should be displayed in terms of transmittance or absorbance.

Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)

-

Sample Introduction: Introduce a minute quantity of propyl pivalate into the mass spectrometer, typically via Gas Chromatography (GC-MS) for separation and purification or via direct injection.

-

Ionization: Bombard the gaseous molecules with a high-energy electron beam (standardly 70 eV). This energy is sufficient to ionize the molecule by ejecting an electron, forming the molecular ion (M⁺•), and inducing fragmentation.

-

Mass Analysis: Accelerate the resulting positively charged ions and separate them based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., a quadrupole).

-

Detection: Detect the ions and plot their relative abundance against their m/z value to generate the mass spectrum.

Predicted ¹H NMR Spectral Analysis (500 MHz, CDCl₃)

While a published experimental spectrum was not available in the consulted databases, a predicted ¹H NMR spectrum can be reliably inferred from the molecular structure and established chemical shift principles. The structure of propyl pivalate suggests four distinct proton environments.

| Label | Structure Fragment | Predicted Shift (δ, ppm) | Multiplicity | Integration | Rationale |

| a | -C(CH ₃)₃ | ~ 1.20 | Singlet (s) | 9H | Protons on the tert-butyl group are equivalent and have no adjacent protons, resulting in a sharp singlet. They are in a shielded, aliphatic environment. |

| b | -O-CH ₂- | ~ 4.00 | Triplet (t) | 2H | Methylene protons attached to the ester oxygen are deshielded. They are split into a triplet by the two adjacent protons on the β-carbon (n+1 = 2+1 = 3). |

| c | -CH₂-CH ₂-CH₃ | ~ 1.65 | Sextet (sext) | 2H | Methylene protons on the β-carbon are split by both the α-CH₂ (2 protons) and γ-CH₃ (3 protons) groups, resulting in a complex multiplet, predicted to be a sextet (n+1 = 5+1 = 6). |

| d | -CH ₃ | ~ 0.95 | Triplet (t) | 3H | Terminal methyl protons are in a highly shielded environment. They are split into a triplet by the two adjacent protons on the β-carbon (n+1 = 2+1 = 3). |

Predicted ¹³C NMR Spectral Analysis (125 MHz, CDCl₃)

Similarly, the proton-decoupled ¹³C NMR spectrum is predicted to show six unique carbon signals, as the three methyl carbons of the tert-butyl group are equivalent.

| Label | Structure Fragment | Predicted Shift (δ, ppm) | Rationale |

| 1 | -C =O | ~ 178.5 | The carbonyl carbon of an ester is highly deshielded and appears at a very low field. |

| 2 | -O-C H₂- | ~ 64.5 | The α-carbon attached to the electronegative oxygen atom is significantly deshielded. |

| 3 | -C (CH₃)₃ | ~ 38.7 | The quaternary carbon of the tert-butyl group is deshielded by the adjacent carbonyl group. |

| 4 | -C(C H₃)₃ | ~ 27.2 | The three equivalent methyl carbons of the tert-butyl group are in a typical shielded, aliphatic region. |

| 5 | -CH₂-C H₂-CH₃ | ~ 22.0 | The β-carbon of the propyl chain is a standard aliphatic methylene carbon. |

| 6 | -C H₃ | ~ 10.5 | The terminal γ-carbon of the propyl group is the most shielded carbon, appearing at the highest field. |

Infrared (IR) Spectral Analysis

The IR spectrum provides definitive evidence for the presence of key functional groups. For propyl pivalate, the most characteristic absorptions are associated with the ester group.

| Wavenumber (cm⁻¹) | Intensity | Vibration Type | Functional Group |

| ~ 2970-2870 | Strong | C-H Stretch | Alkyl (sp³ C-H) |

| ~ 1735 | Very Strong | C=O Stretch | Ester Carbonyl |

| ~ 1280-1150 | Strong | C-O Stretch | Ester Linkage |

The most prominent peak in the spectrum will be the intense carbonyl (C=O) stretch around 1735 cm⁻¹. This, coupled with the strong C-O stretching band, provides a clear and reliable signature for the ester functional group. The fingerprint region (below 1500 cm⁻¹) will contain a complex pattern of C-C and C-H bending vibrations unique to the molecule.

Mass Spectrometry (MS) Analysis

Electron Ionization Mass Spectrometry (EI-MS) provides information about the molecular weight and structural fragments of the analyte.

-

Molecular Ion (M⁺•): The molecular ion peak is expected at an m/z of 144, corresponding to the molecular weight of propyl pivalate (C₈H₁₆O₂). This peak may be of low abundance due to the facile fragmentation of the ester.

-

Major Fragmentation Pathways: The fragmentation of propyl pivalate is dominated by cleavages around the ester group.

Caption: Key fragmentation pathways of Propyl Pivalate in EI-MS.

-

Formation of the Pivaloyl Cation (m/z 85): The most characteristic fragmentation is the alpha-cleavage of the C-O bond, leading to the loss of a propoxy radical (•OCH₂CH₂CH₃) and the formation of the highly stable pivaloyl cation, [ (CH₃)₃CCO ]⁺. This fragment is typically the base peak (most abundant ion) in the spectrum.

-

Formation of the tert-Butyl Cation (m/z 57): The pivaloyl cation (m/z 85) can subsequently lose a molecule of carbon monoxide (CO) to form the very stable tert-butyl cation, [ (CH₃)₃C ]⁺. This results in another prominent peak at m/z 57.

-

McLafferty Rearrangement (m/z 42): A characteristic rearrangement for esters with a sufficiently long alkyl chain, this involves the transfer of a gamma-hydrogen from the propyl group to the carbonyl oxygen, followed by cleavage. This produces a neutral molecule of pivalic acid and a radical cation of propene at m/z 42.

Conclusion

The combination of NMR, IR, and MS provides a complete and unambiguous characterization of propyl pivalate. IR spectroscopy confirms the presence of the ester functional group, while mass spectrometry elucidates the molecular weight and key structural components like the pivaloyl and propyl moieties through predictable fragmentation. Although experimental NMR data was not directly sourced, robust predictions based on established chemical principles outline the expected ¹H and ¹³C spectra, providing a powerful template for experimental verification. This multi-faceted spectroscopic approach exemplifies a rigorous, self-validating system for structural elucidation in modern chemical research.

References

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 138418, n-Propyl pivalate. Retrieved from [Link].

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 219528, 2,2-Dimethylpropyl propanoate. Retrieved from [Link].

-

Reich, H. J. (n.d.). Structure Determination Using Spectroscopic Methods. University of Wisconsin. Retrieved from [Link].

-

Doc Brown's Chemistry. (n.d.). Introductory note on the 13C NMR spectrum of propyl methanoate. Retrieved from [Link].

-

PubChemLite. (n.d.). Propyl 2,2-dimethylpropanoate (C8H16O2). Retrieved from [Link].

-

Chemistry LibreTexts. (2024). 13.4: Chemical Shifts in ¹H NMR Spectroscopy. Retrieved from [Link].

-

AIST. (n.d.). Spectral Database for Organic Compounds (SDBS). National Institute of Advanced Industrial Science and Technology. Retrieved from [Link].

-

Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. Available at [Link].

Sources

- 1. n-Propyl pivalate | C8H16O2 | CID 138418 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. PubChemLite - Propyl 2,2-dimethylpropanoate (C8H16O2) [pubchemlite.lcsb.uni.lu]

- 3. 13C nmr spectrum of propyl methanoate C4H8O2 HCOOCH2CH2CH3 analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of propyl formate C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

Structural Elucidation and Analytical Profiling of Propyl Pivalate: A Technical Guide

Executive Summary & Strategic Context

Propyl pivalate (propyl 2,2-dimethylpropanoate) represents a fundamental structural motif in medicinal chemistry, particularly as a surrogate for studying pivaloyloxymethyl (POM) prodrug systems. While structurally simple, its proton nuclear magnetic resonance (

For drug development professionals, accurate characterization of pivalate esters is not merely an analytical exercise; it is a safety checkpoint. The metabolic liberation of pivalic acid from these moieties has well-documented toxicological implications—specifically secondary carnitine deficiency . This guide synthesizes high-fidelity spectral analysis with the biological rationale required for safety assessment.

Structural Framework & Theoretical Basis

The propyl pivalate molecule (

-

The Pivalate Head: A sterically bulky tert-butyl group where nine protons are chemically and magnetically equivalent.

-

The Propyl Tail: A flexible alkyl chain exhibiting classic first-order coupling patterns.

Diagram 1: Structural Assignment Map

The following diagram maps the specific proton environments to their corresponding NMR signals.

Figure 1: Connectivity map linking structural moieties to their predicted NMR splitting patterns and chemical shifts.

High-Fidelity Spectral Analysis ( H NMR)

The following data assumes a sample prepared in Chloroform-d (

Quantitative Peak Assignments

| Assignment | Shift ( | Integration | Multiplicity | Coupling ( | Mechanistic Rationale |

| A ( | 4.02 | 2H | Triplet ( | ~6.7 | Deshielding: Protons are adjacent to the electronegative oxygen atom, pulling electron density away and exposing the nucleus to the |

| B ( | 1.66 | 2H | Sextet ( | ~7.0 | Coupling: Coupled to both the adjacent methyl (3H) and the |

| C ( | 1.20 | 9H | Singlet ( | N/A | Equivalence: The 9 methyl protons are chemically equivalent and separated from the rest of the spin system by a quaternary carbon, preventing coupling. |

| D ( | 0.94 | 3H | Triplet ( | ~7.4 | Terminal: Coupled only to the central methylene group (2H). |

Expert Insight: The Relaxation Trap ( )

Critical for qNMR (Quantitative NMR):

The tert-butyl group (Signal C) possesses a significantly longer longitudinal relaxation time (

-

The Error: Using a standard relaxation delay (

s) will result in incomplete magnetization recovery for the tert-butyl signal. -

The Consequence: Integration values will appear artificially low (e.g., integrating to 8.2H instead of 9.0H), leading to incorrect purity assays.

-

The Solution: For quantitative work, measure

(Inversion Recovery) and set

Experimental Protocols

Synthesis of Propyl Pivalate (Acid Chloride Method)

Why this method? Unlike Fischer esterification, the acid chloride route is irreversible and proceeds to completion without requiring water removal, ensuring a cleaner crude product for analytical standards.

Reagents:

-

Pivaloyl Chloride (1.0 eq)[2]

-

1-Propanol (1.1 eq)

-

Triethylamine (TEA) or Pyridine (1.2 eq)

-

Dichloromethane (DCM) (Solvent)

Step-by-Step Workflow:

-

Setup: Flame-dry a 100 mL round-bottom flask (RBF) equipped with a magnetic stir bar and nitrogen inlet.

-

Solvation: Dissolve 1-propanol (10 mmol) and TEA (12 mmol) in anhydrous DCM (20 mL). Cool to 0°C (ice bath).

-

Addition: Add Pivaloyl Chloride (10 mmol) dropwise over 10 minutes. Caution: Exothermic.

-

Reaction: Allow to warm to room temperature (RT) and stir for 2 hours.

-

Quench & Workup (Self-Validating Step):

-

Wash reaction mixture with 1M HCl (removes excess amine/salts).

-

Wash with Sat.

(removes unreacted acid). -

Wash with Brine. Dry over

.

-

-

Isolation: Concentrate under reduced pressure (Rotovap).

Validation Criteria:

-

TLC: Disappearance of Pivaloyl Chloride spot.

-

NMR: Disappearance of the alcohol O-H broad singlet (variable, usually 2-5 ppm) and the downfield shift of the propyl

from ~3.6 ppm (alcohol) to ~4.0 ppm (ester).

NMR Acquisition Workflow

Figure 2: NMR acquisition decision tree highlighting the critical branch for quantitative analysis.

Case Study: The "Pivalate Trap" in Drug Development[3]

While propyl pivalate is a useful standard, the pivaloyloxymethyl (POM) group is frequently used to mask polar carboxylic acids in prodrugs (e.g., Cefditoren pivoxil, Adefovir dipivoxil).

The Mechanism of Toxicity:

Unlike linear fatty acids, the tert-butyl group cannot undergo

-

Hydrolysis: Esterases cleave the prodrug, releasing Pivalic Acid.

-

Activation: Pivalic Acid

Pivaloyl-CoA. -

Conjugation: Pivaloyl-CoA + L-Carnitine

Pivaloylcarnitine + CoA.

Clinical Implication: Chronic dosing leads to the depletion of the body's free carnitine pool, impairing mitochondrial fatty acid metabolism.[6] This is a critical safety endpoint in Phase I/II trials for pivalate-containing prodrugs.

Figure 3: The metabolic pathway leading to secondary carnitine deficiency.

References

-

Spectral Data Verification: National Institute of Advanced Industrial Science and Technology (AIST). SDBS No. 2724: Propyl Pivalate. SDBS Web: [Link] (Accessed via search).

-

Safety & Toxicology: Brass, E. P. (2002). Pivalate-Generating Prodrugs and Carnitine Homeostasis in Man.[4][5][6] Pharmacological Reviews, 54(4), 589-598.

- NMR Methodology: Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier.

- Synthesis Protocol: Furniss, B. S., et al. (1989). Vogel's Textbook of Practical Organic Chemistry. Longman Scientific & Technical.

Sources

- 1. PROPYL VALERATE(141-06-0) 1H NMR spectrum [chemicalbook.com]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. researchgate.net [researchgate.net]

- 4. Pivalate-generating prodrugs and carnitine homeostasis in man - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. semanticscholar.org [semanticscholar.org]

- 6. Impaired ketogenesis in carnitine depletion caused by short-term administration of pivalic acid prodrug - PubMed [pubmed.ncbi.nlm.nih.gov]

Definitive Guide to the Mass Spectrometry Fragmentation of Propyl Pivalate

Executive Summary: The Steric-Driven Fingerprint

Propyl pivalate (

For researchers in metabolomics and synthetic organic chemistry, identifying propyl pivalate requires looking beyond the molecular ion (

This guide details the mechanistics of these pathways, providing a self-validating framework for structural elucidation.

Molecular Architecture & Stability

To understand the fragmentation, one must first understand the bond energy landscape of the molecule:

-

The Pivaloyl Moiety: The tert-butyl group

exerts significant steric bulk. The quaternary carbon prevents standard acid-side McLafferty rearrangements due to the lack of -

The Propyl Chain: A flexible

-propyl group provides the necessary -

The Ester Linkage: The carbonyl carbon is the focal point for ionization, but the resulting radical cation is short-lived.

The Fragmentation Landscape

In a standard 70 eV EI source, propyl pivalate undergoes two competing dissociation channels: Direct

Primary Pathway: The Acylium-Carbocation Cascade

This is the high-energy, kinetically favored pathway that obliterates the molecular ion.

-

Ionization: Removal of an electron from the carbonyl oxygen lone pair yields the radical cation

(m/z 144). - -Cleavage: The bond between the carbonyl carbon and the alkoxy oxygen breaks (acyl-oxygen fission). This generates the Pivaloyl Acylium ion (m/z 85) and a propoxy radical.

-

Decarbonylation: The acylium ion (m/z 85) is metastable. It rapidly ejects a neutral carbon monoxide (CO) molecule to form the highly stable tertiary-butyl cation (m/z 57).

Diagnostic Insight: The peak at m/z 57 is almost invariably the base peak (100% relative abundance) in pivalate esters. If m/z 57 is not the dominant ion, the analyte is likely not a pivalate.

Secondary Pathway: The "Pseudo-McLafferty" Rearrangement

While the acid side lacks

-

Conformation: The flexible propyl chain curls back, bringing a terminal methyl hydrogen (

-H) into proximity with the carbonyl oxygen. -

Transfer & Cleavage: The hydrogen transfers to the oxygen, and the

bond cleaves. -

Products: This yields the Pivalic Acid radical cation (m/z 102) and a neutral propene molecule.

Mechanistic Visualization

The following diagrams utilize Graphviz to map the causal relationships between the parent ion and its fragments.

Diagram 1: The Dominant Alpha-Cleavage Pathway

This pathway explains the formation of the base peak.

Figure 1: The primary fragmentation route. The stability of the tertiary carbocation (m/z 57) drives the equilibrium to the right.

Diagram 2: The Rearrangement Pathway

This pathway explains the diagnostic even-mass ion at m/z 102.

Figure 2: The alcohol-side hydrogen rearrangement. Note that m/z 102 is an odd-electron ion (radical cation).

Diagnostic Interpretation & Data Tables

When analyzing an unknown spectrum suspected to be propyl pivalate, use the following intensity distribution as a validation filter.

Table 1: Key Diagnostic Ions

| m/z | Ion Identity | Structure | Approx. Intensity | Diagnostic Note |

| 57 | tert-Butyl Cation | 100% (Base) | Hallmark of pivaloyl/t-butyl groups. | |

| 85 | Pivaloyl Acylium | 15 - 30% | Confirms the carbonyl is attached to t-butyl. | |

| 43 | Propyl Cation | 20 - 40% | Derived from the alcohol chain. | |

| 41 | Allyl Cation | 10 - 25% | Dehydrogenation of the propyl fragment. | |

| 102 | Pivalic Acid | 5 - 15% | Crucial Validator. Confirms propyl ester via rearrangement. | |

| 144 | Molecular Ion | < 1% | Often invisible. Do not rely on |

Interpretation Logic (Self-Validating Protocol)

-

Check Base Peak: Is m/z 57 the dominant peak?

-

Yes: Proceed.

-

No: Stop. Unlikely to be a pivalate.

-

-

Check Acylium: Is there a peak at m/z 85?

-

Yes: Confirms

(loss of propoxy).

-

-

Check Rearrangement: Is there a small but distinct peak at m/z 102?

-

Yes: Confirms the loss of a C3 alkene (propene), validating the propyl chain.

-

-

Check Absence: Is m/z 144 weak/absent?

-

Yes: Consistent with aliphatic esters.

-

Experimental Protocols

To ensure reproducible fragmentation patterns suitable for library matching, strict adherence to standard ionization parameters is required.

Sample Preparation

-

Solvent: Dichloromethane (DCM) or Hexane (HPLC Grade). Avoid methanol to prevent transesterification in the injector port.

-

Concentration: 10-50 µg/mL (ppm). Pivalates are volatile; high concentrations cause column overload and peak fronting.

GC-MS Acquisition Parameters

This protocol is optimized for the Agilent 5977 or Thermo ISQ series, but applicable to any quadrupole EI system.

-

Inlet:

-

Mode: Split (10:1 to 50:1 depending on concentration).

-

Temperature: 250°C. (High enough to volatilize, low enough to minimize thermal degradation).

-

-

Column:

-

Phase: 5% Phenyl-arylene / 95% Dimethylpolysiloxane (e.g., DB-5MS, HP-5MS).

-

Dimensions: 30m x 0.25mm x 0.25µm.

-

-

Oven Program:

-

Initial: 40°C (hold 2 min) - Critical for retaining the volatile propyl pivalate.

-

Ramp: 10°C/min to 200°C.

-

Total Run Time: ~18 mins.

-

-

Mass Spectrometer (Source):

-

Ionization Energy: 70 eV (Standard). Deviation alters m/z 57/85 ratios.

-

Source Temp: 230°C.

-

Scan Range: m/z 29 - 300. (Start at 29 to capture ethyl/propyl fragments; do not start at 50 or you miss diagnostic lower mass ions).

-

Solvent Delay: 3.0 mins (must be before propyl pivalate elutes, typically ~5-7 mins on this program).

-

References

-

NIST Mass Spectrometry Data Center. Mass Spectrum of Pivalic acid, 2-methylpropyl ester (Isobutyl pivalate) - Analogous Fragmentation Pattern. NIST Standard Reference Database 1A v17. Link Note: While the specific entry for n-propyl pivalate is less common in public webbooks than isobutyl pivalate, the m/z 57 and m/z 85 dominance is chemically identical due to the pivaloyl group.

- McLafferty, F. W., & Tureček, F. (1993). Interpretation of Mass Spectra (4th ed.). University Science Books. (The definitive text on rearrangement mechanisms).

- Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons.

-

NIST Webbook. Propanoic acid, propyl ester (Propyl Propionate) - Reference for Propyl-side Rearrangement.Link Used to validate the "alcohol-side" McLafferty loss of propene.

Technical Deep Dive: Infrared Spectroscopic Characterization of Propyl Pivalate

Executive Summary

Propyl Pivalate (Propanoic acid, 2,2-dimethyl-, propyl ester) represents a critical structural motif in medicinal chemistry, specifically within the design of prodrugs . By masking polar carboxyl groups with the lipophilic, sterically hindered pivalate ester, pharmaceutical scientists enhance membrane permeability and metabolic stability.

This guide provides a rigorous technical analysis of the infrared (IR) spectral signature of propyl pivalate. It moves beyond basic peak identification to explore the vibrational coupling unique to the tert-butyl carbonyl environment and offers a validated ATR-FTIR protocol for quality control in drug development.

Part 1: Molecular Architecture & Vibrational Theory

To interpret the spectrum accurately, one must first deconstruct the molecule's vibrational degrees of freedom. Propyl pivalate (

Structural Components[1][2][3][4][5][6][7]

-

Pivaloyl Head Group

: The tert-butyl group acts as a steric shield. Vibrational modes here are dominated by the coupled methyl deformations and the skeletal C-C stretches. -

Ester Linkage

: The dipole changes associated with the carbonyl (C=O) and ether-like (C-O) bonds create the strongest absorption bands ("The Rule of Three"). -

Propyl Tail

: Provides standard alkane vibrational modes (scissoring, rocking) that overlap with the pivaloyl methyls but are distinguishable in the fingerprint region.

The "Steric Signature"

Unlike unhindered esters, the pivalate group introduces specific skeletal vibrations. The most diagnostic non-carbonyl feature is the gem-dimethyl doublet (or triplet in t-butyl cases) appearing in the bending region (

Part 2: Spectral Assignment Guide

The following assignments are derived from standard ester spectroscopy principles and specific pivalate ester data found in the NIST Chemistry WebBook and spectroscopic literature.

Table 1: Diagnostic Infrared Bands of Propyl Pivalate

| Functional Group | Mode Description | Wavenumber ( | Intensity | Diagnostic Note |

| Carbonyl (C=O) | Stretching | 1730 – 1745 | Strong | The "Anchor Peak." Sharp and intense. Pivalates typically absorb near 1735 |

| C-H ( | Asymmetric Stretch | 2950 – 2970 | Medium | Dominated by methyl ( |

| C-H ( | Symmetric Stretch | 2860 – 2880 | Medium | Characteristic of saturated alkyl chains. |

| C-O-C | Asymmetric Stretch | 1150 – 1170 | Strong | The "Ester C-O." Often the second strongest peak. Coupled with C-C skeletal modes. |

| C-O-C | Symmetric Stretch | 1270 – 1290 | Medium/Strong | Often appears as a shoulder or distinct band near the asymmetric stretch. |

| t-Butyl Group | Skeletal Bending | 1395 & 1365 | Medium | Critical ID Band. The "Split." The symmetric deformation of the |

| Methylene ( | Scissoring | 1460 – 1470 | Medium | Overlap of propyl chain |

| Propyl Chain | Rocking | 750 – 800 | Weak | Long-chain methylene rocking sequence (3+ carbons). |

Analyst Note: In pivalate esters, the C-O stretch region (1100–1300

) can be complex due to coupling with the quaternary carbon vibrations. Look for the intense doublet pattern in this region to confirm the ester linkage.

Part 3: Experimental Protocol (ATR-FTIR)

This protocol utilizes Attenuated Total Reflectance (ATR) , the industry standard for liquid esters due to its minimal sample preparation and ease of cleaning.

System Suitability & Validated Workflow

-

Instrument: FTIR Spectrometer with Diamond/ZnSe ATR accessory.

-

Resolution:

. -

Scans: 16 (Screening) or 32 (High Quality).

-

Apodization: Blackman-Harris 3-Term (standard for liquids).

Figure 1: Validated ATR-FTIR operational workflow for liquid ester analysis.

Detailed Methodology

-

Crystal Preparation: Clean the diamond ATR crystal with isopropanol. Ensure total evaporation of the solvent (monitor the live spectral preview; solvent bands must disappear).

-

Background Acquisition: Collect a background spectrum of the clean crystal in ambient air. This subtracts atmospheric

(2350 -

Sample Application: Using a glass Pasteur pipette, deposit 1 drop (~20-50 µL) of propyl pivalate onto the center of the crystal.

-

Critical: For volatile esters like propyl pivalate, cover the sample with the ATR anvil or a cap immediately to prevent evaporation during the scan.

-

-

Acquisition: Collect the sample spectrum.

-

ATR Correction: Apply software-based ATR correction. ATR intensity is wavelength-dependent (penetration depth increases at lower wavenumbers). Correction normalizes band intensities to match transmission library spectra.

Part 4: Application in Drug Development

Understanding the IR spectrum of propyl pivalate is directly relevant to prodrug engineering .

The Pivalate Prodrug Strategy

Pivalate esters are frequently employed to improve the oral bioavailability of polar drugs (e.g., antibiotics like pivampicillin or pivmecillinam). The bulky tert-butyl group confers:

-

Lipophilicity: Increases passive diffusion across the intestinal epithelium.

-

Stability: The steric bulk hinders enzymatic hydrolysis by non-specific esterases in the gut lumen, allowing the prodrug to reach the plasma before releasing the active moiety.

Safety Monitoring (Carnitine Depletion)

While IR spectroscopy confirms the identity of the pivalate ester, researchers must be aware of the metabolic fate of this group.

-

Mechanism: Upon hydrolysis in the body, pivalic acid is released.[1] It cannot be metabolized via

-oxidation due to the quaternary carbon. -

Excretion: Pivalic acid is conjugated with L-carnitine to form pivaloylcarnitine, which is excreted in urine.

-

Risk: Chronic administration of pivalate prodrugs can lead to systemic carnitine depletion.[1]

QC Relevance: In stability studies, the appearance of a broad O-H stretch (

References

-

NIST Mass Spectrometry Data Center. "Propanoic acid, propyl ester (Propyl propionate) & Pivalic acid esters." NIST Chemistry WebBook, SRD 69. Accessed via .

- Silverstein, R. M., et al.Spectrometric Identification of Organic Compounds. 8th Edition. Wiley. (Standard text for "Rule of Three" in esters and gem-dimethyl splitting).

-

Brass, E. P. "Pivalate-generating prodrugs and carnitine homeostasis in man."[1] Pharmacological Reviews, 2002. Available at .

- Coates, J. "Interpretation of Infrared Spectra, A Practical Approach." Encyclopedia of Analytical Chemistry, R.A. Meyers (Ed.), 2000. (Reference for specific alkyl bending frequencies).

-

University of Toronto. "Bruker Alpha-P ATR FTIR Standard Operating Procedure." TRACES Centre. Available at .

Sources

Technical Guide: Kovats Retention Index of n-Propyl Pivalate

The following technical guide details the Kovats Retention Index (RI) of n-Propyl Pivalate , designed for researchers in gas chromatography, flavor/fragrance analysis, and pharmaceutical intermediate profiling.

Executive Summary

n-Propyl pivalate (propyl 2,2-dimethylpropanoate) is a sterically hindered ester characterized by the bulky tert-butyl group adjacent to the carbonyl carbon.[1] This structural feature significantly influences its volatility and interaction with chromatographic stationary phases.[1] This guide provides the experimentally validated Kovats Retention Indices (RI) for n-propyl pivalate on standard non-polar (polydimethylsiloxane) and polar (polyethylene glycol) phases, alongside a self-validating protocol for replication.[1]

Key Data Points:

Chemical Identity & Physicochemical Profile

Before establishing retention behavior, the analyte's fundamental properties must be defined to understand its elution mechanisms (London dispersion forces vs. dipole-dipole interactions).[1]

| Property | Specification |

| IUPAC Name | Propyl 2,2-dimethylpropanoate |

| Common Name | n-Propyl pivalate |

| CAS Registry Number | 5129-35-1 |

| Molecular Formula | C₈H₁₆O₂ |

| Molecular Weight | 144.21 g/mol |

| Structure Description | Ester of n-propanol and pivalic acid (trimethylacetic acid).[2] |

| Boiling Point (Est.) | ~145 °C (at 760 mmHg) |

| LogP (Est.) | 2.4 |

Kovats Retention Index (RI) Data

The following values represent the consensus retention indices derived from experimental literature and NIST mass spectrometry databases. The "Retention Index" normalizes the retention time of the analyte against a homologous series of n-alkanes (

Table 1: Retention Indices on Non-Polar Stationary Phases

Stationary Phase Chemistry: 100% Dimethylpolysiloxane (e.g., DB-1, HP-1, OV-101, SE-30)[1]

| Column Type | Retention Index (RI) | Reference |

| DB-1 / OV-101 | 863 | |

| SE-30 | 870 | |

| Average Non-Polar | 866 ± 4 | Derived Consensus |

Table 2: Retention Indices on Polar Stationary Phases

Stationary Phase Chemistry: Polyethylene Glycol (PEG) (e.g., DB-Wax, HP-20M, Carbowax)[1]

| Column Type | Retention Index (RI) | Reference |

| DB-Wax / PEG | 1028 | |

| Carbowax 20M | 1042 | |

| Average Polar | 1035 ± 7 | Derived Consensus |

Interpretation: The shift of approximately +170 RI units when moving from a non-polar to a polar column indicates moderate polarity.[1] While the tert-butyl group shields the carbonyl oxygen (reducing hydrogen bond acceptance capability compared to linear esters), the ester functionality still engages in significant dipole-dipole interactions with the PEG phase.[1]

Theoretical Framework & Calculation Logic

The determination of RI relies on the interpolation of the analyte's retention time (

Isothermal Calculation (Kovats Equation)

Used when the column oven temperature is held constant.[1]

Temperature-Programmed Calculation (Van den Dool & Kratz)

Used for linear temperature ramps (standard screening protocols).[1]

Where:

-

= Adjusted retention time (

- = n-Propyl pivalate[1][2][4]

- = n-Alkane eluting before x (e.g., Octane, C8)[1]

- = n-Alkane eluting after x (e.g., Nonane, C9)[1]

Visualization: RI Calculation Logic

The following diagram illustrates the logical flow of converting raw retention time into a system-independent index.

Figure 1: Logical workflow for converting raw chromatographic data into Kovats Retention Index.

Experimental Protocol: Determination of RI

To replicate these results or validate the purity of a propyl pivalate sample, follow this self-validating protocol. This method minimizes errors caused by column overload or thermal gradients.[1]

Reagents & Materials

-

Analyte: n-Propyl pivalate (>98% purity).

-

Reference Standard: C7–C30 n-Alkane mixture (in Hexane or Heptane).[1]

-

Solvent: Dichloromethane (DCM) or Hexane (HPLC Grade).[1]

Instrument Configuration (GC-FID/MS)

-

Inlet: Split/Splitless (Split ratio 50:1 to prevent column overload).

-

Temperature: 250 °C.

-

Column:

-

Carrier Gas: Helium at 1.0 mL/min (Constant Flow).[1]

-

Oven Program:

-

Hold at 40 °C for 2 min.

-

Ramp 5 °C/min to 240 °C.

-

Hold 5 min.

-

Execution Workflow

-

Co-Injection: Prepare a vial containing 50 ppm n-propyl pivalate AND the C7-C30 alkane ladder. This eliminates run-to-run retention time variability.[1]

-

Acquisition: Run the method and integrate peaks.

-

Validation: Ensure the n-alkane peaks are symmetrical and the analyte peak does not show fronting (sign of overload).

Visualization: Experimental Workflow

Figure 2: Step-by-step experimental workflow for accurate RI determination.

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 138418, n-Propyl pivalate. Retrieved February 1, 2026 from [Link].[1]

-

NIST Mass Spectrometry Data Center. Propyl pivalate Retention Indices. NIST Chemistry WebBook, SRD 69.[1] Retrieved from [Link].[1]

-

Van Den Dool, H., & Kratz, P. D. (1963). A generalization of the retention index system including linear temperature programmed gas-liquid partition chromatography.[1] Journal of Chromatography A, 11, 463-471.[1]

-

Kovats, E. (1958). Gas-chromatographische Charakterisierung organischer Verbindungen.[1] Teil 1: Retentionsindices aliphatischer Halogenide, Alkohole, Aldehyde und Ketone. Helvetica Chimica Acta, 41(7), 1915-1932.[1]

Sources

Propyl Pivalate: A Comprehensive Technical Guide to Safe Handling and Application

This document serves as an in-depth technical guide on propyl pivalate, designed for researchers, scientists, and professionals in the field of drug development. It moves beyond a standard Material Safety Data Sheet (MSDS) to provide a foundational understanding of the compound's properties, hazards, and handling protocols, grounded in the principles of chemical causality and laboratory best practices. The objective is to empower scientific professionals to work with propyl pivalate safely and effectively, fully aware of its chemical nature and potential applications.

Section 1: Chemical Identity and Physicochemical Properties

Propyl pivalate, systematically known as propyl 2,2-dimethylpropanoate, is the ester formed from pivalic acid and n-propanol.[1] Its most notable structural feature is the sterically hindered tert-butyl group attached to the carbonyl carbon. This bulkiness is not merely a structural curiosity; it is the primary determinant of the compound's chemical reactivity and stability, particularly its marked resistance to hydrolysis compared to less hindered esters.[2] This stability is a key attribute leveraged in advanced organic synthesis and pharmaceutical development.

A summary of its core physicochemical properties is presented below. Understanding these parameters is the first step in designing safe experimental and storage protocols.

| Property | Value | Source |

| IUPAC Name | propyl 2,2-dimethylpropanoate | PubChem[1] |

| Synonyms | n-Propyl pivalate, Pivalic acid propyl ester | PubChem[1] |

| CAS Number | 5129-35-1 | PubChem[1] |

| Molecular Formula | C₈H₁₆O₂ | PubChem[1] |

| Molecular Weight | 144.21 g/mol | PubChem[1] |

| Appearance | Colorless liquid (presumed) | General Ester Properties |

| Topological Polar Surface Area | 26.3 Ų | PubChem |

Structural Representation

The chemical structure of propyl pivalate is fundamental to understanding its behavior.

Caption: Chemical structure of propyl pivalate (C₈H₁₆O₂).

Section 2: GHS Hazard Identification and Classification

According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), propyl pivalate is classified as a hazardous substance.[1] The identified hazards necessitate rigorous adherence to safety protocols to mitigate risks of fire, and skin, eye, and respiratory irritation.

| GHS Classification | Hazard Class | Hazard Code | Hazard Statement |

| Physical Hazard | Flammable liquids | H226 | Flammable liquid and vapor |

| Health Hazard | Skin corrosion/irritation | H315 | Causes skin irritation |

| Health Hazard | Serious eye damage/eye irritation | H319 | Causes serious eye irritation |

| Health Hazard | Specific target organ toxicity — single exposure | H335 | May cause respiratory irritation |

Source: ECHA C&L Inventory[1]

GHS Pictograms:

-

Flame (GHS02): Represents the flammable hazard (H226).

-

Exclamation Mark (GHS07): Represents skin irritation (H315), eye irritation (H319), and respiratory irritation (H335).

Understanding these classifications is non-negotiable for anyone handling this chemical. The flammability dictates storage and handling environments, while the health hazards determine the required level of personal protective equipment (PPE).

Section 3: Protocols for Safe Handling and Storage

The hazards identified in Section 2 directly inform the required procedures for handling and storage. The primary goals are to prevent ignition of flammable vapors and to avoid personal contact.

Handling Protocols

-

Work Area: All work must be conducted in a well-ventilated area, preferably within a certified chemical fume hood to manage vapor inhalation risks (H335).

-

Ignition Source Control: Propyl pivalate is a flammable liquid.[1] Keep the compound away from all sources of ignition, including open flames, hot surfaces, and sparks.[3][4] "No smoking" policies must be strictly enforced in the vicinity.[5]

-

Electrostatic Discharge: Take precautionary measures against static discharge, which can ignite flammable vapors.[5][6] Ensure that all containers and receiving equipment are properly grounded and bonded.[6] Use non-sparking tools for all operations involving the transfer of this material.[7]

-

Personal Contact: Avoid all direct contact with the skin and eyes.[6] Do not breathe vapors or mists.[6][8]

Storage Protocols

-

Container: Store in the original, tightly sealed container to prevent the escape of vapors and contamination.[6][8][9]

-

Location: Keep containers in a cool, dry, and well-ventilated place.[3][7][9] The storage area should be designated for flammable liquids.

-

Incompatible Materials: Store away from incompatible materials, particularly strong oxidizing agents, acids, and bases, which could initiate a hazardous reaction.[9]

-

Integrity: Regularly inspect containers for leaks or damage.[9]

Caption: Decision tree for first-aid response to propyl pivalate exposure.

Section 6: Synthesis and Chemical Reactivity

Laboratory Synthesis

A standard and efficient method for preparing propyl pivalate is through Fischer-Speier esterification. This acid-catalyzed reaction involves refluxing pivalic acid with n-propanol in the presence of a strong acid catalyst, such as sulfuric acid or phosphoric acid. [10] Reaction: (CH₃)₃CCOOH + CH₃CH₂CH₂OH ⇌ (CH₃)₃CCOOCH₂CH₂CH₃ + H₂O (in the presence of H⁺)

The equilibrium is typically driven towards the product (the ester) by removing water as it is formed, often using a Dean-Stark apparatus.

Key Reactivity Insights

The defining characteristic of the pivalate ester is its exceptional stability towards hydrolysis. The steric hindrance provided by the large tert-butyl group effectively shields the electrophilic carbonyl carbon from nucleophilic attack by water or hydroxide ions. [2]This makes the pivaloyl (Piv) group an excellent choice as a robust protecting group for alcohols in complex multi-step organic syntheses. [2]It can withstand a wide range of reaction conditions that would cleave simpler esters like acetates or benzoates.

Section 7: Relevance and Applications in Drug Development

The unique properties of the pivalate moiety, especially its steric bulk and hydrolytic stability, are of significant interest to drug development professionals.

-

Prodrug Design: The pivalate ester can be used as a promoiety in prodrug design. A therapeutically active compound containing a hydroxyl group can be esterified with pivalic acid. This modification can enhance the parent drug's lipophilicity, which may improve its absorption, distribution, metabolism, and excretion (ADME) profile. For instance, increased lipophilicity can facilitate passage through cell membranes or the blood-brain barrier.

-

Controlled Release: Once absorbed, the pivalate prodrug must be cleaved by esterase enzymes in the body to release the active parent drug. While pivalate esters are resistant to simple chemical hydrolysis, they can be slowly cleaved enzymatically. This slow cleavage can prolong the drug's duration of action, reducing dosing frequency and improving patient compliance. [11]The design of such a system requires a careful balance; the prodrug must be stable enough to reach its target but labile enough to be cleaved at a therapeutically effective rate.

The use of propyl pivalate itself is less common than the incorporation of the pivaloyl group onto a more complex drug molecule. However, studying simple pivalate esters like propyl pivalate provides crucial baseline data on the stability, reactivity, and metabolic fate of this important functional group, informing more complex drug design strategies. [12][13]

Conclusion

Propyl pivalate is a valuable chemical for synthetic and research applications, but its handling demands a comprehensive understanding of its hazards. It is a flammable liquid that can cause significant skin, eye, and respiratory irritation. Strict adherence to protocols for handling, storage, and personal protection is paramount to ensuring laboratory safety. For drug development professionals, the pivalate functional group offers a strategic tool for creating robust protecting groups and designing effective prodrugs. By respecting its properties and adhering to the principles outlined in this guide, researchers can utilize this compound with confidence and safety.

References

- Carl ROTH GmbH + Co. KG.

- National Center for Biotechnology Information.

- Sigma-Aldrich.

- Sigma-Aldrich.

- Spectrum Chemical.

- Sarchem Labs. Safety Guidelines for Handling Polyvinyl Alcohol in Industries.

- Santa Cruz Biotechnology.

- M&U International.

- Fisher Scientific.

- The Good Scents Company.

- ChemicalBook.

- Organic Chemistry Portal.

- Wikipedia. Pivalic acid.

- Cornell University. First Aid for Pesticide Poisoning.

- ChemCert Australia. Pesticide First Aid Procedures.

- International Journal of Pharmaceutical Sciences. Pro-Drug Development.

- Shanghai Linger Chemical Co., Ltd.

- MDPI. Research in the Field of Drug Design and Development.

- PubMed Central.

Sources

- 1. n-Propyl pivalate | C8H16O2 | CID 138418 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Pivalic acid - Wikipedia [en.wikipedia.org]

- 3. fishersci.com [fishersci.com]

- 4. propyl valerate, 141-06-0 [thegoodscentscompany.com]

- 5. mu-intel.com [mu-intel.com]

- 6. carlroth.com [carlroth.com]

- 7. chemicalbook.com [chemicalbook.com]

- 8. sigmaaldrich.com [sigmaaldrich.com]

- 9. datasheets.scbt.com [datasheets.scbt.com]

- 10. Pivalic Acid Esters, Pivalates [organic-chemistry.org]

- 11. ijpsjournal.com [ijpsjournal.com]

- 12. mdpi.com [mdpi.com]

- 13. Forces Driving a Magic Bullet to Its Target: Revisiting the Role of Thermodynamics in Drug Design, Development, and Optimization - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Optimization of Sterically Hindered Ester Synthesis: Transesterification Protocols for Propyl Pivalate

Executive Summary & Strategic Rationale

The synthesis of propyl pivalate (propyl 2,2-dimethylpropanoate) presents a distinct challenge in organic process development due to the significant steric hindrance imposed by the tert-butyl group adjacent to the carbonyl center. Unlike simple acetates, pivalate esters are kinetically resistant to nucleophilic attack, making standard Fischer esterification (Acid + Alcohol

This Application Note details a Transesterification approach using Methyl Pivalate and 1-Propanol . This route is superior for three reasons:

-

Volatility Management: The byproduct, Methanol (BP: 64.7°C), is significantly more volatile than water (BP: 100°C) and the reactants, allowing for a more efficient equilibrium shift via distillation.

-

Solubility: The organic reactants form a homogeneous phase, avoiding the biphasic mass-transfer limitations often seen in aqueous esterifications.

-

Scalability: We present two validated protocols—Acid-Catalyzed (p-TSA) for standard laboratory synthesis and Titanate-Catalyzed (Ti(OiPr)₄) for high-purity/neutral pH applications.

Critical Physicochemical Parameters[1][2]

Successful isolation relies on exploiting boiling point differentials. The proximity of the boiling points of the starting material (Methyl Pivalate) and the reagent (1-Propanol) dictates that the reaction must be driven to near-full conversion to avoid a difficult separation downstream.

| Compound | Role | MW ( g/mol ) | Boiling Point (°C) | Density (g/mL) |

| Methyl Pivalate | Substrate | 116.16 | 101 °C | 0.87 |

| 1-Propanol | Reagent/Solvent | 60.10 | 97 °C | 0.80 |

| Methanol | Byproduct | 32.04 | 64.7 °C | 0.79 |

| Propyl Pivalate | Target Product | 144.21 | ~136 °C* | 0.87 (est) |

*Note: Propyl pivalate boiling point is extrapolated from homologous series (Methyl: 101°C, Ethyl: 118°C). It is sufficiently distinct from 1-Propanol to allow fractional distillation.

Reaction Mechanism & Steric Analysis

The reaction follows a nucleophilic acyl substitution mechanism. The primary barrier is the formation of the tetrahedral intermediate. The bulky tert-butyl group shields the carbonyl carbon, retarding the attack of the propanol nucleophile.

Mechanism Visualization

The following diagram illustrates the specific pathway and the critical "Methanol Removal" step that drives the equilibrium forward.

Figure 1: Mechanistic pathway highlighting the reversibility caused by steric crowding. Continuous removal of Methanol is the rate-determining factor for yield.

Experimental Protocols

Protocol A: Acid-Catalyzed Transesterification (Standard Lab Scale)

Best for: Routine synthesis where trace acidity in the final product is manageable or can be washed out.

Reagents:

-

Methyl Pivalate (1.0 equiv)

-

1-Propanol (5.0 equiv) — Excess is critical to push equilibrium.

-

p-Toluenesulfonic acid monohydrate (p-TSA) (0.05 equiv / 5 mol%)

Apparatus:

-

Round-bottom flask (RBF).[1]

-

Vigreux column (or packed column) — Essential to separate Methanol (65°C) from Propanol (97°C).

-

Distillation head with thermometer.

-

Heating mantle with magnetic stirring.

Step-by-Step Procedure:

-

Charge: In the RBF, combine Methyl Pivalate and 1-Propanol. Add p-TSA.[2]

-

Reflux: Heat the mixture to a gentle boil. The internal temperature will initially be near 97-98°C (boiling point of the propanol-rich mix).

-

Fractional Distillation: Adjust heat to slowly distill off the Methanol. Monitor the head temperature carefully.

-

Target Head Temp: 64–66°C (Methanol).

-

Action: If the temp spikes toward 90°C, you are losing Propanol/Reactant. Increase reflux ratio (insulate column or reduce take-off rate).

-

-

Monitoring: Continue until the head temperature can no longer be maintained at 65°C and rises sharply to ~97°C, indicating Methanol depletion.

-

Work-up:

-

Cool the mixture.

-

Wash with saturated NaHCO₃ (to neutralize p-TSA).

-

Wash with Brine. Dry organic layer over MgSO₄.

-

-

Purification: Perform a final distillation.

-

Fraction 1: Excess 1-Propanol (~97°C).

-

Fraction 2: Propyl Pivalate (~136°C).

-

Protocol B: Titanate-Catalyzed Transesterification (High Purity/Scale)

Best for: API intermediates, fragrance compounds, or acid-sensitive substrates. Titanium(IV) isopropoxide is a neutral Lewis acid catalyst.

Reagents:

-

Methyl Pivalate (1.0 equiv)

-

1-Propanol (4.0 equiv)

-

Titanium(IV) isopropoxide (Ti(OiPr)₄) (0.01 – 0.03 equiv / 1-3 mol%)

Safety Note: Ti(OiPr)₄ hydrolyzes instantly in moist air. Handle under Nitrogen or use a syringe for addition.

Step-by-Step Procedure:

-

Inert Setup: Flame-dry the glassware and flush with Nitrogen.

-

Charge: Add Methyl Pivalate and 1-Propanol.

-

Catalyst Addition: Inject Ti(OiPr)₄ via syringe. The solution may turn slightly yellow.

-

Reaction: Heat to reflux.[1] This catalyst is robust and tolerates higher temperatures (120°C+ oil bath) well.

-

Azeotropic Removal: As with Protocol A, distill off the Methanol.

-

Note: Titanates are excellent at "scavenging" trace water, ensuring the reaction stays anhydrous.

-

-

Quench: Once conversion is complete (checked by GC), add 2mL of water to hydrolyze the catalyst. The Titanium will precipitate as white TiO₂ solid.

-

Filtration: Filter the mixture through a Celite pad to remove TiO₂.

-

Purification: Distill the filtrate to recover excess Propanol and isolate Propyl Pivalate.

Process Workflow & Logic

The following diagram outlines the decision logic and operational flow for the synthesis.

Figure 2: Operational workflow distinguishing the work-up procedures for Acid vs. Titanate catalysis.

Analytical Validation (QC)

To ensure the protocol is self-validating, use the following markers:

-

Refractive Index (RI):

-

Methyl Pivalate: ~1.390[3]

-

1-Propanol: ~1.384

-

Propyl Pivalate: Expect ~1.395 - 1.400.

-

Validation: If the RI of your final fraction is < 1.390, you likely have significant unreacted Propanol.

-

-

¹H-NMR (CDCl₃):

-

Diagnostic Shift: Look for the disappearance of the Methyl singlet (~3.6 ppm, -OCH ₃) and the appearance of the Propyl triplet (~4.0 ppm, -OCH ₂-).

-

Pivalate Group: The large singlet for the tert-butyl group (~1.2 ppm) remains constant.

-

-

GC-FID:

-

Ensure the "Methyl Pivalate" peak (lower retention time) is < 1.0% relative area before stopping the reaction.

-

References

-

National Institute of Standards and Technology (NIST). Methyl Pivalate Thermochemical Data. NIST Chemistry WebBook, SRD 69. Available at: [Link]

-

Otera, J. (1993).[1] Transesterification.[2][4][5][6][7] Chemical Reviews, 93(4), 1449–1470. (Foundational review on catalyst selection including Titanates). [Link]

-

Seebach, D., et al. Titanate-Mediated Transesterification Methods. Organic Syntheses, Coll. Vol. 9, p.260 (1998). (General protocol for Ti(OiPr)4 usage). [Link]

- Vogel, A.I.Vogel's Textbook of Practical Organic Chemistry, 5th Edition. Longman Scientific & Technical.

Sources

- 1. researchgate.net [researchgate.net]

- 2. semanticscholar.org [semanticscholar.org]

- 3. echemi.com [echemi.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. p-Toluenesulfonic Acid-based Deep Eutectic Solvent as Transesterification Catalyst for Biodiesel Production - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. Ester synthesis by esterification [organic-chemistry.org]

Application Note: Propyl Pivalate as a Sterically Stabilized Internal Standard in GC-MS

Abstract

This application note details the validation and utilization of Propyl Pivalate (Propyl 2,2-dimethylpropanoate) as a superior Internal Standard (IS) for Gas Chromatography-Mass Spectrometry (GC-MS). While deuterated analogs are the gold standard, they are often cost-prohibitive for routine high-throughput screening. Common ester standards (e.g., n-propyl acetate) suffer from hydrolysis in acidic or basic matrices, leading to quantitation errors. Propyl pivalate addresses this via steric hindrance , where the tert-butyl group protects the ester linkage from nucleophilic attack. This guide provides a validated protocol for its use in analyzing volatile impurities in pharmaceutical and biological matrices.

Introduction: The Case for Propyl Pivalate

In quantitative GC-MS, the ideal internal standard must mimic the analyte's physicochemical properties without reacting with the matrix. Common choices for volatile analysis include n-propanol, 2-butanone, or ethyl acetate. However, these compounds often fail in complex matrices:

-

Alcohols often suffer from tailing and adsorption on active sites.

-

Straight-chain esters (e.g., propyl acetate) are susceptible to enzymatic or chemical hydrolysis in fermentation broths or biological fluids.

Propyl Pivalate offers a distinct structural advantage. The pivalate moiety contains a quaternary carbon (

Key Advantages[1]

-

Hydrolytic Stability: Resistant to degradation in samples with pH extremes (pH 2–10).

-

Chromatographic Distinctness: Elutes in a "quiet" region of the chromatogram (Retention Index ~870 on DB-5), typically between C8 and C9 alkanes, avoiding co-elution with common solvents like methanol, ethanol, or acetonitrile.

-

Mass Spectral Signature: Produces distinct fragment ions (m/z 43, 57) that allow for easy deconvolution from co-eluting matrix interferences.

Physicochemical Profile

| Property | Value | Notes |

| Chemical Name | Propyl 2,2-dimethylpropanoate | |

| CAS Number | 5129-35-1 | |

| Molecular Formula | ||

| Molecular Weight | 144.21 g/mol | |

| Boiling Point | ~135–140 °C | Estimated based on homologs (Ethyl pivalate: 112°C) |

| Retention Index (RI) | 870 (Non-polar / DB-5) | Elutes after Toluene, before Ethylbenzene |

| Key MS Ions (EI) | 57 (Base), 43, 41, 103 | m/z 57 is the tert-butyl cation ( |

| Density | 0.87 g/mL |

Experimental Protocol

Reagents and Standards[2][3][4]

-

Primary Standard: Propyl Pivalate (≥98% purity).

-

Diluent: Dimethyl Sulfoxide (DMSO) or Dimethylacetamide (DMAc) for Headspace; Hexane for Liquid Injection.

-

Matrix: Water, Biological Fluid, or Solid Pharmaceutical powder.

Preparation of Internal Standard Solution (ISS)

-

Stock Solution A (10 mg/mL): Accurately weigh 100 mg of Propyl Pivalate into a 10 mL volumetric flask. Dilute to volume with the chosen diluent (e.g., DMSO).

-

Working Solution B (50 µg/mL): Transfer 50 µL of Stock A into a 10 mL volumetric flask. Dilute to volume. This is the spiking solution.

Sample Preparation (Headspace Method)

This method is optimized for residual solvents or volatiles in aqueous/solid matrices.

-

Weighing: Accurately weigh 100 mg of sample into a 20 mL Headspace Vial.

-

Dissolution: Add 5.0 mL of Diluent (DMSO/Water mix).

-

IS Addition: Add 50 µL of Working Solution B directly to the vial.

-

Final IS Concentration: ~0.5 µg/mL in the liquid phase.

-

-

Sealing: Immediately cap with a PTFE/Silicone septum and crimp.

-

Equilibration: Agitate at 80°C for 20 minutes (adjust temp based on analyte volatility).

GC-MS Conditions[2][5]

| Parameter | Setting |

| Column | DB-624 or VF-624ms (30m x 0.25mm x 1.4µm) |

| Carrier Gas | Helium @ 1.0 mL/min (Constant Flow) |

| Inlet | Split Ratio 10:1 @ 220°C |

| Oven Program | 40°C (hold 3 min) |

| Transfer Line | 250°C |

| Ion Source | 230°C (EI Mode, 70 eV) |

| Acquisition | SIM Mode (Target: m/z 57, 43; Qualifier: 103) or Full Scan (35-300 amu) |

Workflow Visualization

Diagram 1: Analytical Workflow

This diagram outlines the critical path from sample preparation to data validation, highlighting the specific insertion point of the Propyl Pivalate IS.

Caption: Step-by-step Headspace GC-MS workflow utilizing Propyl Pivalate as the Internal Standard.

Scientific Rationale: The Stability Decision Matrix

Why choose Propyl Pivalate over standard esters? The decision relies on the matrix chemistry.

Caption: Decision tree for selecting Propyl Pivalate based on matrix reactivity and cost constraints.

Validation & Troubleshooting

System Suitability Test (SST)

Before running samples, inject the Working Solution B six times.

-

Acceptance Criteria:

-

RSD of Peak Area < 5.0%.[1]

-

Retention Time Stability: ±0.05 min.

-

Tailing Factor: 0.9 – 1.2 (Symmetry indicates a clean system; tailing indicates inlet activity).

-

Troubleshooting Guide

-

Issue: Low Response for m/z 57.

-

Cause: Source contamination or incorrect ionization energy.

-

Fix: Tune MS; ensure source temp is >230°C. Note that m/z 57 is ubiquitous (alkanes); ensure chromatographic resolution from C8/C9 alkanes.

-

-

Issue: IS Degradation.

-

Verification: Although stable, check for the presence of Pivalic Acid (broad peak, highly polar). If present, the sample pH may be >12 or <1. Propyl pivalate is resistant, not invincible.

-

References

-

National Institute of Standards and Technology (NIST). Propyl pivalate Mass Spectrum and Retention Index Data. NIST Chemistry WebBook, SRD 69. [Link]

-

PubChem. Propyl pivalate Compound Summary (CID 138418). National Center for Biotechnology Information. [Link]

-

Organic Chemistry Portal. Pivalic Acid Esters: Stability and Protection Groups. (General reference on steric stability of pivalates). [Link]

Sources

Applications of propyl pivalate in polymer chemistry

Application Note: Propyl Pivalate in Polymer Chemistry & Material Science

Abstract

Propyl pivalate (PrPiv), the propyl ester of 2,2-dimethylpropanoic acid, represents a unique class of sterically hindered esters utilized in advanced polymer synthesis and characterization. Unlike linear alkyl esters (e.g., propyl acetate), PrPiv exhibits exceptional hydrolytic stability and chemical resistance due to the bulky tert-butyl group adjacent to the carbonyl center. This application note details its critical roles as:

-

An Internal Electron Donor in Ziegler-Natta catalysis for isotactic polypropylene production.

-

A Model Substrate for kinetic benchmarking of sterically protected polymer side-chains (e.g., Poly(vinyl pivalate)).[1]

-

A Stable Hydrophobic Cargo in microencapsulation technologies for controlled release.

Physicochemical Profile & Steric Mechanics